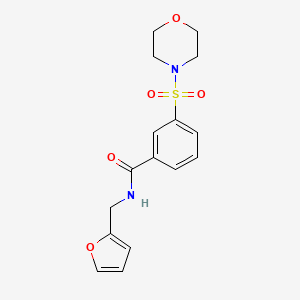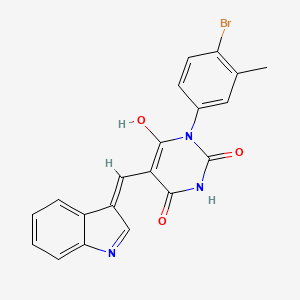
N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide, commonly known as FMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMSB belongs to the class of benzamide compounds and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of FMSB involves the inhibition of several enzymes involved in inflammation and cancer progression. FMSB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FMSB has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
FMSB has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators. FMSB has also been found to exhibit anti-cancer properties by inhibiting the activity of enzymes involved in cancer progression and metastasis. In addition, FMSB has been shown to exhibit anti-diabetic properties by improving insulin sensitivity.
実験室実験の利点と制限
The advantages of using FMSB in lab experiments include its potent activity and well-established synthesis method. FMSB has been extensively studied in vitro and in vivo, and its activity has been well-characterized. However, the limitations of using FMSB in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be exercised when using FMSB in lab experiments.
将来の方向性
There are several potential future directions for the study of FMSB. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties in vivo. Another potential direction is to investigate the potential use of FMSB as a drug candidate for the treatment of diabetes. Additionally, the development of more soluble and less toxic analogs of FMSB could lead to the development of more effective therapeutic agents.
合成法
The synthesis of FMSB involves the reaction of 2-furylacetaldehyde with 4-morpholinylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with the amine group of 3-aminobenzamide to form FMSB. The synthesis of FMSB has been reported in several research papers and is a well-established method.
科学的研究の応用
FMSB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. FMSB has also been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression. Due to its potent activity, FMSB has been proposed as a potential drug candidate for the treatment of various diseases.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-16(17-12-14-4-2-8-23-14)13-3-1-5-15(11-13)24(20,21)18-6-9-22-10-7-18/h1-5,8,11H,6-7,9-10,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPOSVJNZZINQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6069721.png)
![4-(2-chlorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069729.png)
![ethyl (2-{[2-methoxy-4-(methylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6069732.png)
![5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B6069746.png)

![1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B6069768.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6069770.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6069778.png)
![2-{1-isobutyl-4-[4-(trifluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069791.png)

![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B6069796.png)
![ethyl 4-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6069803.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6069812.png)